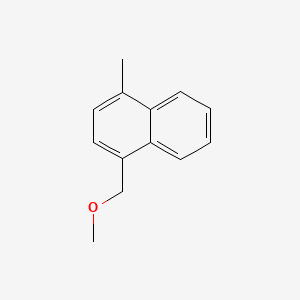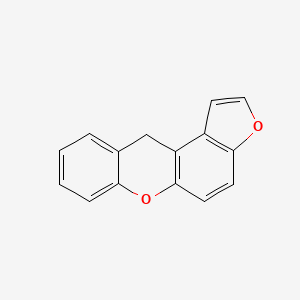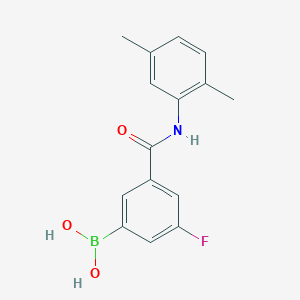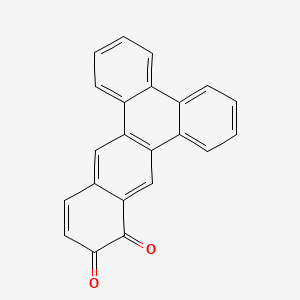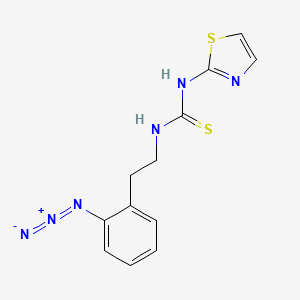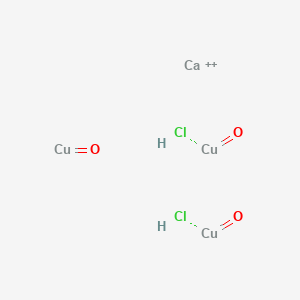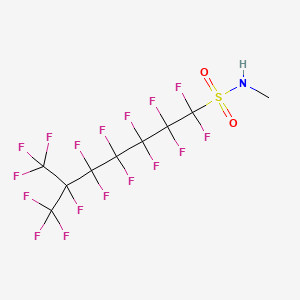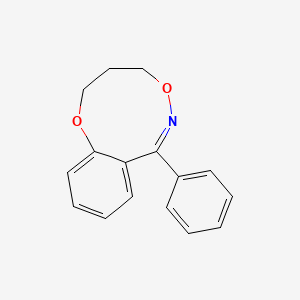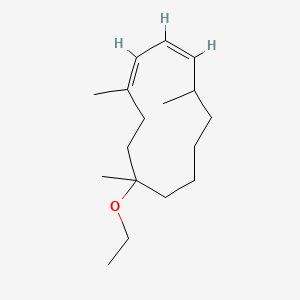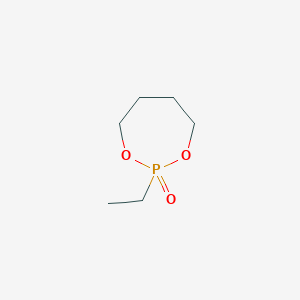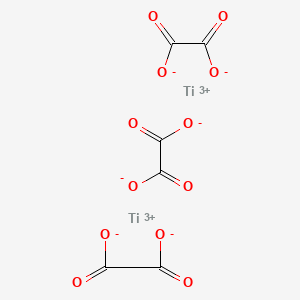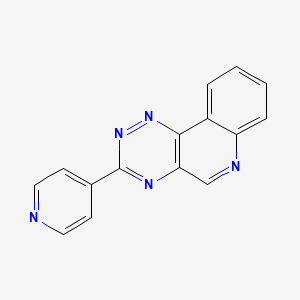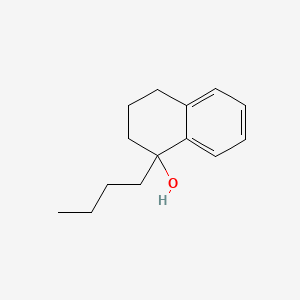
Butyl-1,2,3,4-tetrahydro-1-naphthol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl-1,2,3,4-tetrahydro-1-naphthol is an organic compound with the molecular formula C14H20O It is a derivative of naphthol, characterized by the presence of a butyl group attached to the tetrahydronaphthol structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyl-1,2,3,4-tetrahydro-1-naphthol typically involves the reaction of α-tetralone with butyllithium in the presence of cerium(III) chloride. The process begins with the preparation of anhydrous cerium(III) chloride, which is then used to facilitate the reaction between α-tetralone and butyllithium. The reaction is carried out at low temperatures, typically around -78°C, to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of cerium(III) chloride and butyllithium remains consistent, with the reaction conditions optimized for large-scale production. The process involves careful control of temperature and reaction time to maximize yield and purity .
化学反应分析
Types of Reactions
Butyl-1,2,3,4-tetrahydro-1-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include butyl-substituted ketones, quinones, and various substituted naphthols, depending on the specific reaction conditions and reagents used .
科学研究应用
Butyl-1,2,3,4-tetrahydro-1-naphthol has several scientific research applications:
Biology: The compound’s interactions with biological molecules make it a valuable tool in biochemical research.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs.
作用机制
The mechanism of action of Butyl-1,2,3,4-tetrahydro-1-naphthol involves its interaction with specific molecular targets, such as enzymes. For instance, it acts as a substrate for aryl sulfotransferase enzymes, where it undergoes sulfation reactions. The compound’s structure allows it to fit into the enzyme’s active site, facilitating the transfer of sulfate groups .
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydro-1-naphthol: Lacks the butyl group but shares the tetrahydronaphthol core structure.
1-Naphthol: An unsaturated analog without the tetrahydro structure.
α-Tetralol: Another derivative of tetrahydronaphthol with different substituents.
Uniqueness
Butyl-1,2,3,4-tetrahydro-1-naphthol is unique due to the presence of the butyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research contexts where other similar compounds may not be as effective .
属性
CAS 编号 |
85665-92-5 |
|---|---|
分子式 |
C14H20O |
分子量 |
204.31 g/mol |
IUPAC 名称 |
1-butyl-3,4-dihydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C14H20O/c1-2-3-10-14(15)11-6-8-12-7-4-5-9-13(12)14/h4-5,7,9,15H,2-3,6,8,10-11H2,1H3 |
InChI 键 |
DEPHQOGHQQLGNM-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1(CCCC2=CC=CC=C21)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


